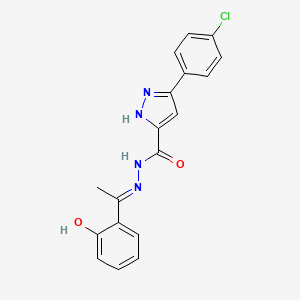
3-(4-CL-Phenyl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-chloro-phényl)-N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 3-(4-chloro-phényl)-N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide implique généralement la condensation du 3-(4-chlorophényl)-1H-pyrazole-5-carbohydrazide avec la 2-hydroxyacetophénone. La réaction est généralement effectuée en présence d’un catalyseur acide, tel que l’acide chlorhydrique, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Pour la production à l’échelle industrielle, la synthèse peut être optimisée pour améliorer le rendement et réduire les coûts. Cela pourrait impliquer l’utilisation de catalyseurs plus efficaces, de solvants alternatifs ou de réacteurs à écoulement continu. Les détails spécifiques des méthodes de production industrielle dépendraient de l’échelle de production et de la pureté souhaitée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-chloro-phényl)-N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendront des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie
En chimie, le 3-(4-chloro-phényl)-N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide est étudié pour son potentiel en tant que bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire précieux dans la synthèse organique.
Biologie
Biologiquement, ce composé peut présenter des activités antimicrobiennes, antifongiques ou anticancéreuses. Les chercheurs étudient ses interactions avec les cibles biologiques pour développer de nouveaux agents thérapeutiques.
Médecine
En médecine, les dérivés des composés pyrazole sont explorés pour leur potentiel en tant que médicaments. Ils peuvent agir comme des inhibiteurs enzymatiques, des agonistes ou des antagonistes des récepteurs, contribuant au développement de nouveaux produits pharmaceutiques.
Industrie
Industriellement, le composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de sa stabilité chimique et de sa réactivité.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyrazole compounds are explored for their potential as drugs. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
Le mécanisme d’action du 3-(4-chloro-phényl)-N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide dépendra de son application spécifique. Par exemple, s’il agit comme un agent antimicrobien, il peut inhiber la croissance des bactéries en interférant avec la synthèse de leur paroi cellulaire ou la production de protéines. Les cibles moléculaires et les voies impliquées seraient identifiées par des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-chloro-phényl)-1H-pyrazole-5-carbohydrazide
- N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide
- 3-(4-chloro-phényl)-N’-(1-(2-méthoxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide
Comparaison
Comparé à des composés similaires, le 3-(4-chloro-phényl)-N’-(1-(2-hydroxyphényl)éthylidène)-1H-pyrazole-5-carbohydrazide peut présenter des propriétés uniques en raison de la présence à la fois des groupes 4-chlorophényl et 2-hydroxyphényl
Propriétés
Formule moléculaire |
C18H15ClN4O2 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+ |
Clé InChI |
PJFFYFMGZXQRPB-RGVLZGJSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3O |
SMILES canonique |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















